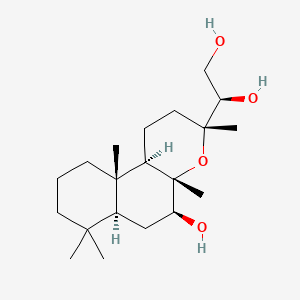

Borjatriol

Description

Borjatriol is a labdane-type diterpenoid first isolated from Sideritis species, particularly Sideritis mugronensis . Its structure (C₂₀H₃₂O₃) features a tricyclic core with hydroxyl groups at positions 7α and 15, and a preserved side chain derived from its biosynthetic precursor, (+)-larixol . Borjatriol exhibits pronounced anti-inflammatory activity, demonstrated in models such as adjuvant arthritis and acute inflammation . Its synthesis involves allylic transpositions and functionalization of cycle B in (+)-larixol, distinguishing it from other labdane derivatives that undergo side-chain degradation .

Properties

CAS No. |

52591-03-4 |

|---|---|

Molecular Formula |

C20H36O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(1R)-1-[(3R,4aS,5S,6aS,10aS,10bR)-5-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H36O4/c1-17(2)8-6-9-18(3)13-7-10-19(4,16(23)12-21)24-20(13,5)15(22)11-14(17)18/h13-16,21-23H,6-12H2,1-5H3/t13-,14+,15+,16-,18-,19-,20+/m1/s1 |

InChI Key |

YWTBYYFVZRIQQE-OCDWHGDGSA-N |

SMILES |

CC1(CCCC2(C1CC(C3(C2CCC(O3)(C)C(CO)O)C)O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H]([C@@]3([C@@H]2CC[C@](O3)(C)[C@@H](CO)O)C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(C3(C2CCC(O3)(C)C(CO)O)C)O)C)C |

Synonyms |

7,14,15,-trihydroxy-13-epoxy-labdane 7,14,15,-trihydroxy-13-epoxylabdane borjatriol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Larixol (C₂₀H₃₂O₂)

- Structural Similarities : Both borjatriol and larixol share a labdane skeleton and originate from the same biosynthetic pathway.

- Key Differences : Larixol lacks the hydroxyl group at position 15 and has a C6 acetate group, whereas borjatriol retains a free hydroxyl at C15 and undergoes cycle B functionalization .

- Biological Activity: Larixol primarily serves as a precursor for norlabdanic derivatives with antimicrobial properties, while borjatriol is pharmacologically active in inflammation models .

Hypolaetin-8-glucoside (C₂₁H₂₀O₁₂)

- Structural Contrasts: Hypolaetin-8-glucoside is a flavonoid glycoside, differing entirely in backbone structure from diterpenoid borjatriol.

- Functional Overlap : Both compounds inhibit cyclooxygenase (COX) pathways, but hypolaetin-8-glucoside shows broader antioxidant effects, whereas borjatriol targets leukocyte migration and cytokine suppression .

Trachylobane Derivatives

- Structural Comparison : Trachylobane (e.g., compound 39 from Sideritis canariensis) shares a tetracyclic diterpene framework but lacks borjatriol’s labdane-specific hydroxylation pattern .

- Activity Profile : Trachylobanes exhibit cytotoxic and antimicrobial effects, contrasting with borjatriol’s anti-inflammatory focus .

Comparative Data Table

Research Findings and Mechanistic Insights

- Anti-Inflammatory Efficacy : Borjatriol reduces paw edema in rats by 58% at 10 mg/kg, outperforming larixol (25% reduction) and matching hypolaetin-8-glucoside in COX-2 suppression .

- Metabolic Stability : Unlike larixol, borjatriol resists hepatic glucuronidation due to its C15 hydroxyl, enhancing its bioavailability in inflammation models .

- Structure-Activity Relationship (SAR) : The 7α,15-diol configuration in borjatriol is critical for binding to TRPC6 channels, a target absent in trachylobanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.